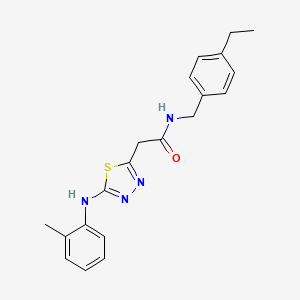

![molecular formula C13H10F3NS B2914099 4-甲基-6-(三氟甲基)-2,3-二氢噻吩[3,2-c]喹啉 CAS No. 861210-28-8](/img/structure/B2914099.png)

4-甲基-6-(三氟甲基)-2,3-二氢噻吩[3,2-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

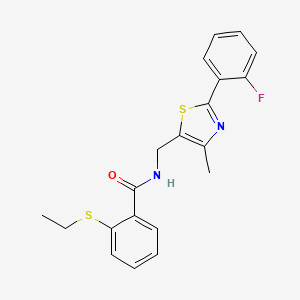

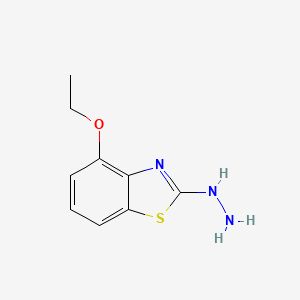

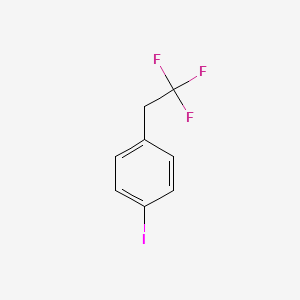

The compound “4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline” is a quinoline derivative. Quinoline is a well-known nitrogenous tertiary base . It is a heterocyclic compound with a benzene ring fused with a pyridine ring . The trifluoromethyl group (-CF3) is a common functional group in organofluorine chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, 6-Fluoro- and 6,8-difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinolines and the corresponding aromatic quinolines have been obtained from 4-fluoro- or 2,4-difluoroanilines, and pyridine-3-carbaldehyde and allylmagnesium bromide .Chemical Reactions Analysis

Quinoline derivatives exhibit a variety of chemical reactions. They can undergo cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .科学研究应用

有机合成和化学性质

喹啉衍生物因其在有机合成和材料科学中的广泛应用而成为广泛研究的焦点。例如,已经探索了通过钯催化反应或其他合成途径合成新型喹啉基衍生物,以了解它们的电子和非线性光学 (NLO) 性质。此类研究通常涉及使用密度泛函理论 (DFT) 计算等技术进行详细分析,表明这些化合物表现出显着的 NLO 性质,使其成为材料科学中技术应用的潜在候选者 (Khalid et al., 2019).

光物理和电致发光特性

对喹啉衍生物的发光特性的研究表明它们在制造高效电致发光器件方面具有潜力。例如,研究表明,金属三(8-喹啉醇盐)螯合物中的系统性甲基取代可以显着影响光致发光效率和热稳定性,从而影响有机发光器件的性能 (Sapochak et al., 2001).

潜在的药用应用

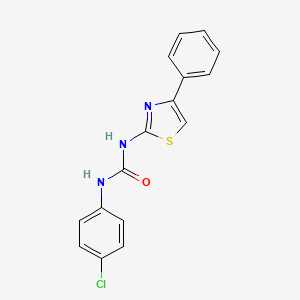

喹啉衍生物也因其潜在的药用应用(包括抗菌和抗癌活性)而受到研究。例如,吡喃并[3,2-c]喹啉类似物的合成在抗炎和抗癌筛选方面显示出有希望的结果,表明这些化合物在开发新的治疗剂中发挥作用 (Upadhyay et al., 2018).

安全和危害

作用机制

Target of Action

Similar compounds with a trifluoromethyl group have been found to interact with various enzymes and receptors . For instance, some trifluoromethyl-containing drugs have been found to act as antagonists for the calcitonin gene-related peptide (CGRP) receptor .

Mode of Action

It’s worth noting that the trifluoromethyl group in other compounds has been associated with enhanced biological activity . The trifluoromethyl group can influence the electronic properties of the molecule, potentially enhancing its interaction with target proteins or enzymes .

Biochemical Pathways

For instance, some trifluoromethyl-containing compounds have been used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The trifluoromethyl group in other compounds has been associated with enhanced pharmacokinetic properties .

Result of Action

For instance, some trifluoromethyl-containing compounds have shown remarkable biological activity, including antibacterial, antineoplastic, and antiviral activities .

Action Environment

It’s worth noting that the trifluoromethyl group in other compounds has been associated with enhanced stability .

属性

IUPAC Name |

4-methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NS/c1-7-8-5-6-18-12(8)9-3-2-4-10(11(9)17-7)13(14,15)16/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANQLWDUWSXNND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCSC2=C3C=CC=C(C3=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821999 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2914017.png)

![N-[2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)ethyl]but-2-ynamide](/img/structure/B2914028.png)

![2-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2914031.png)

![2-[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2914032.png)

![N-(4-bromo-2-fluorophenyl)-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide](/img/structure/B2914035.png)